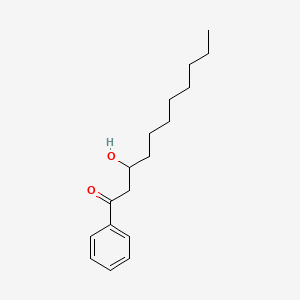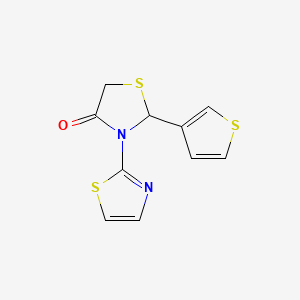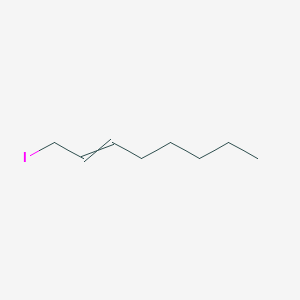
1-Iodooct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodooct-2-ene is an organic compound that belongs to the class of alkenyl iodides It is characterized by the presence of an iodine atom attached to the second carbon of an octene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodooct-2-ene can be synthesized through various methods. One common approach involves the iodination of oct-2-ene using iodine and a suitable oxidizing agent. Another method includes the hydroiodination of oct-2-yne in the presence of a catalyst.
Industrial Production Methods: In industrial settings, this compound is typically produced via the iodination of oct-2-ene using iodine monochloride or iodine in the presence of a catalyst such as copper iodide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Iodooct-2-ene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Oxidation Reactions: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is commonly used for substitution reactions.
Coupling Reactions: Palladium catalysts, copper iodide, and bases like pyrrolidine are used in coupling reactions.
Oxidation: Peroxy acids such as meta-chloroperoxybenzoic acid are used for epoxidation reactions.
Major Products Formed:
Substitution: Formation of various substituted alkenes.
Coupling: Formation of enyne compounds.
Oxidation: Formation of epoxides and other oxygenated products.
Scientific Research Applications
1-Iodooct-2-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a precursor for the synthesis of biologically active compounds and insect pheromones.
Mechanism of Action
The mechanism of action of 1-iodooct-2-ene in chemical reactions involves the formation of reactive intermediates. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
1-Iodooct-1-ene: Similar structure but with the iodine atom attached to the first carbon.
1-Bromooct-2-ene: Similar structure with a bromine atom instead of iodine.
1-Chlorooct-2-ene: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 1-Iodooct-2-ene is unique due to the presence of the iodine atom, which makes it more reactive in substitution and coupling reactions compared to its bromine and chlorine analogs. The larger size and lower electronegativity of iodine contribute to its distinct reactivity profile .
Properties
CAS No. |
98314-97-7 |
|---|---|
Molecular Formula |
C8H15I |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
1-iodooct-2-ene |
InChI |
InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h6-7H,2-5,8H2,1H3 |
InChI Key |
AYOKYBKEJRXARC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



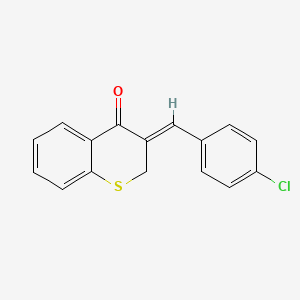

![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
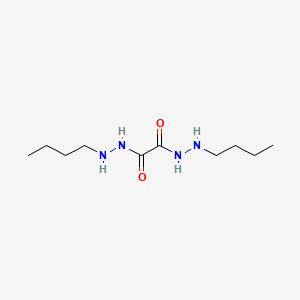
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
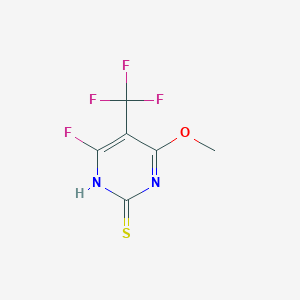
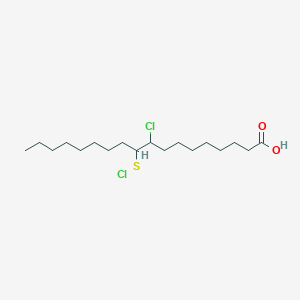

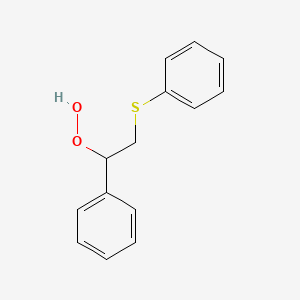
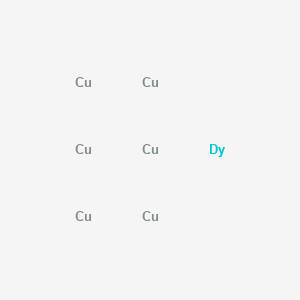
![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
